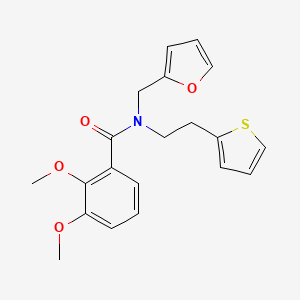

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-23-18-9-3-8-17(19(18)24-2)20(22)21(14-15-6-4-12-25-15)11-10-16-7-5-13-26-16/h3-9,12-13H,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKPLNJDLXIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 313.35 g/mol

- CAS Number : 1396793-25-1

The compound features both furan and thiophene rings, contributing to its potential biological activity and chemical reactivity. The presence of the dimethoxy groups enhances its solubility and interaction with biological targets.

Medicinal Chemistry

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has shown potential therapeutic applications:

- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

- Anticancer Properties : Preliminary studies indicate that derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators.

The compound interacts with various biological targets:

- Enzyme Inhibition : The benzamide moiety may mimic natural substrates, allowing it to inhibit enzymes crucial for metabolic pathways.

- Antimicrobial Activity : The furan and thiophene groups may disrupt bacterial cell membranes or inhibit vital metabolic processes.

Material Science

This compound can be utilized in developing advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.

- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers used in various electronic devices.

Case Studies and Research Findings

- Anti-cancer Studies : Research has demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines by activating apoptotic pathways.

- Antimicrobial Testing : Comparative studies have shown promising results in antimicrobial assays against Gram-positive and Gram-negative bacteria, indicating the compound's potential as an antimicrobial agent.

- Material Development : Experimental work has highlighted the use of this compound in the synthesis of conductive polymers, showcasing its application in organic electronics.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit kinases or modulate ion channels, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N-(furan-2-ylmethyl)-2,3-dimethoxybenzamide

- N-(thiophen-2-ylmethyl)-2,3-dimethoxybenzamide

- N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. These features enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of furan and thiophene moieties attached to a benzamide structure, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C${17}$H${19}$N${3}$O${3}$. The presence of multiple heteroaromatic rings imparts unique electronic properties that influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The benzamide moiety may mimic natural substrates, allowing it to inhibit specific enzymes crucial for various biological pathways.

- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. The furan and thiophene groups may contribute to this effect by disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that derivatives of benzamide compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC$_{50}$ (µM) | Reference |

|---|---|---|---|

| Compound A | SARS-CoV-2 Mpro Inhibitor | 1.55 | |

| Compound B | Antimicrobial | 10.76 | |

| Compound C | Anticancer (Apoptosis Induction) | 5.00 |

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A related compound demonstrated significant inhibitory effects against the SARS-CoV-2 main protease (Mpro), with an IC$_{50}$ value of 1.55 µM. This suggests that similar structural motifs in this compound could also exhibit antiviral properties against COVID-19 .

- Antimicrobial Studies : Research on compounds with thiophene and furan rings has revealed their potential as antimicrobial agents. For instance, one study reported an IC$_{50}$ value of 10.76 µM against bacterial strains, indicating promising activity that could be explored further for this compound .

- Cancer Cell Apoptosis : A derivative was shown to induce apoptosis in cancer cell lines with an IC$_{50}$ value of 5 µM, suggesting that the compound may act through similar pathways to promote cell death in malignant cells .

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(2-(thiophen-2-yl)ethyl)benzamide?

Methodological Answer:

Synthesis optimization requires attention to:

- Reagents and Coupling Agents : Carbodiimides (e.g., EDCI) or HOBt for amide bond formation, with dichloromethane or ethanol as solvents .

- Temperature Control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolating the pure compound .

Key Data :

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Yield | 45–70% | |

| Purity (HPLC) | >95% |

Advanced Question: How can researchers resolve contradictions in structural data between X-ray crystallography and NMR for this compound?

Methodological Answer:

Discrepancies may arise from:

- Crystallographic Refinement : SHELX programs (e.g., SHELXL) may prioritize heavy atoms, underweighting hydrogen positions .

- Dynamic Effects in NMR : Conformational flexibility of the furan-thiophene chain can cause averaged signals in solution .

Resolution Strategy :

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- 2D NMR (COSY, HSQC) : Maps connectivity between furan, thiophene, and benzamide moieties .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₁H₂₂N₂O₃S) .

Advanced Question: How do functional group modifications (e.g., methoxy vs. ethoxy) impact bioactivity?

Methodological Answer:

- Methoxy Groups : Enhance lipophilicity and membrane permeability but may reduce metabolic stability .

- Thiophene vs. Furan : Thiophene’s sulfur atom increases polarizability, potentially improving receptor binding .

Experimental Design :- Synthesize analogs with systematic substitutions.

- Test in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with LogP values .

Basic Question: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .

Advanced Question: How can computational methods predict metabolite pathways for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to identify CYP450 binding sites (e.g., CYP3A4) .

- MetaSite Software : Predicts Phase I/II metabolites (e.g., hydroxylation at benzamide ring) .

Validation : Compare with LC-MS/MS data from hepatocyte incubations .

Basic Question: What solvents are optimal for solubility challenges in biological assays?

Methodological Answer:

- Primary Solvents : DMSO (≤0.1% v/v to avoid cytotoxicity) .

- Co-Solvents : PEG-400 or cyclodextrins for aqueous formulations .

Critical Data :

| Solvent | Solubility (mg/mL) | Cell Viability Impact |

|---|---|---|

| DMSO | 25–30 | >90% at 0.1% |

| PEG-400 | 10–15 | >95% |

Advanced Question: How to design experiments to assess synergistic effects with existing therapeutics?

Methodological Answer:

- Combination Index (CI) : Use Chou-Talalay method in dose-matrix assays .

- Mechanistic Studies :

- Western blotting for pathway markers (e.g., p53, Bcl-2) .

- RNA-seq to identify co-regulated genes .

Basic Question: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- HPLC-UV : C18 column, mobile phase: acetonitrile/water (70:30), λ = 254 nm .

- LC-MS/MS : MRM transitions for [M+H]⁺ (m/z 365 → 212) .

Validation Parameters : - LOD: 0.1 ng/mL

- LOQ: 0.5 ng/mL

- Recovery: 85–95%

Advanced Question: What strategies identify off-target effects in phenotypic screens?

Methodological Answer:

- Chemical Proteomics : Use immobilized compound pulldowns with MS/MS identification .

- CRISPR-Cas9 Knockout : Validate hits by gene editing (e.g., kinase libraries) .

- Machine Learning : Train models on PubChem BioAssay data to predict promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.